molecular formula C34H56O3 B12652829 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one CAS No. 55566-45-5

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one

カタログ番号: B12652829
CAS番号: 55566-45-5
分子量: 512.8 g/mol
InChIキー: QJVKGMSIXPIYHG-ONJHBZALSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17β-((1-Oxohexadecyl)oxy)estr-4-en-3-one is a synthetic steroid derivative characterized by a 17β-hydroxyl group esterified with a palmitic acid-derived chain (1-oxohexadecyl). This structural modification enhances lipophilicity, influencing its pharmacokinetic profile, such as prolonged release and sustained anabolic activity.

特性

CAS番号

55566-45-5

分子式

C34H56O3

分子量

512.8 g/mol

IUPAC名

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexadecanoate

InChI

InChI=1S/C34H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h25,28-32H,3-24H2,1-2H3/t28-,29+,30+,31-,32-,34-/m0/s1

InChIキー

QJVKGMSIXPIYHG-ONJHBZALSA-N

異性体SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

正規SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one typically involves the esterification of estrone with hexadecanoic acid (palmitic acid). The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one may involve large-scale esterification reactors where estrone and hexadecanoic acid are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography .

化学反応の分析

Types of Reactions

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one has several scientific research applications:

作用機序

The mechanism of action of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The long-chain ester group may also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion .

類似化合物との比較

Key Structural Variations

The primary structural distinction among these compounds lies in the ester chain length and substituents at the 17β position:

  • Nandrolone Decanoate (17β-[(1-oxodecyl)oxy]estr-4-en-3-one): Features a decanoate (C10) ester. Widely used for its prolonged anabolic effects due to moderate lipophilicity .
  • Nandrolone Undecylate (17β-[(1-oxoundecyl)oxy]estr-4-en-3-one): Contains an undecyl (C11) chain, offering slightly enhanced half-life compared to decanoate .
  • Bolmantalate (17β-[(Tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)oxy]estr-4-en-3-one) : Substitutes the fatty acid with a rigid adamantane group, altering solubility and receptor interactions .
  • 17β-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) : Incorporates a cyclohexylpropionate ester, balancing lipophilicity and metabolic stability .

Pharmacological and Toxicological Profiles

Compound Name Ester Chain/Group Molecular Weight CAS Number Application Key Notes
17β-((1-Oxohexadecyl)oxy)estr-4-en-3-one Hexadecyl (C16) ~584.8* Not Provided Research (Theoretical) Hypothesized extended half-life due to high lipophilicity
Nandrolone Decanoate Decanoyl (C10) 428.72 360-70-3 Anabolic therapy LD₅₀ >566 mg/kg (rat, i.p.); reproductive toxicity in rats
Nandrolone Undecylate Undecyl (C11) 442.68 862-89-5 Anabolic therapy Similar to decanoate but with marginally shorter half-life
Bolmantalate Adamantane 460.6 33765-80-9 Experimental anabolic Unique adamantane ester alters receptor binding and metabolism
17β-Hydroxyestr-4-en-3-one cyclohexylpropionate Cyclohexylpropionate ~454.6* 912-57-2 Experimental Enhanced metabolic stability via cyclohexyl group

*Calculated based on structural similarity.

Mechanistic and Clinical Implications

  • Ester Chain Length and Bioavailability : Longer chains (e.g., C16 vs. C10) increase lipophilicity, slowing hydrolysis and prolonging release from intramuscular depots .
  • Therapeutic Use: Shorter esters (e.g., decanoate) dominate clinical use due to balanced efficacy and safety, while experimental analogs (e.g., bolmantalate) explore niche applications .

生物活性

Introduction

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one, a synthetic derivative of estrone, exhibits significant biological activities, particularly in the context of cancer research and hormone regulation. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a hexadecyl chain linked via an ester bond to the estrone backbone. Its molecular formula is C23H38O3C_{23}H_{38}O_3, and it possesses a unique structure that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The compound's mechanism of action appears to involve the following pathways:

  • Estrogen Receptor Modulation : The compound interacts with estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and apoptosis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels and subsequent cellular damage.

Case Studies

  • Study on MCF-7 Cells : In vitro experiments demonstrated that 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one significantly reduced the viability of MCF-7 cells with an EC50 value comparable to that of tamoxifen, suggesting a potent anticancer effect .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound binds effectively to estrogen receptors, potentially altering their conformation and activity. This binding is critical for its antiproliferative effects .

Comparative Efficacy

A comparative analysis of the cytotoxic effects of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one against other known agents reveals its promising potential:

CompoundEC50 (μM)Cancer Cell Line
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one8MCF-7
Tamoxifen8MCF-7
Cisplatin63MDA-MB-231

This table illustrates that the new compound exhibits comparable or superior efficacy compared to established treatments in certain contexts.

Estrogen Receptor Interaction

The compound's interaction with estrogen receptors is pivotal for its biological activity. The binding affinity to these receptors modulates downstream signaling pathways that regulate cell growth and apoptosis.

Induction of Oxidative Stress

The compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction. This process involves:

  • Increased ROS production
  • Disruption of mitochondrial membrane potential
  • Activation of apoptotic pathways

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。